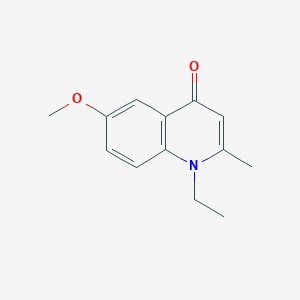
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of naphthalene, featuring an ethoxy group and a carboxylic acid group attached to a tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Ethoxylation: The carboxylic acid group is then ethoxylated using ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthoic acid
- 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
Uniqueness
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
4-ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-2-16-12-8-10(13(14)15)7-9-5-3-4-6-11(9)12/h7-8H,2-6H2,1H3,(H,14,15) |
Clé InChI |
GBEXJEVJVPNCJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC2=C1CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol](/img/structure/B11888709.png)
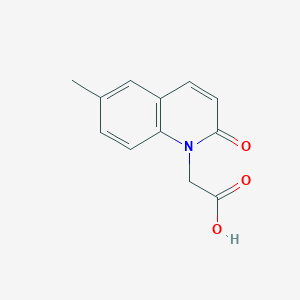


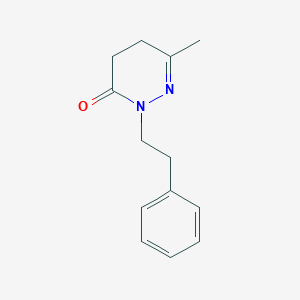

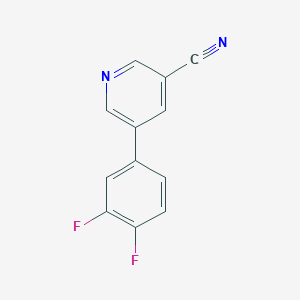
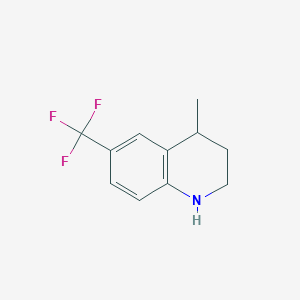
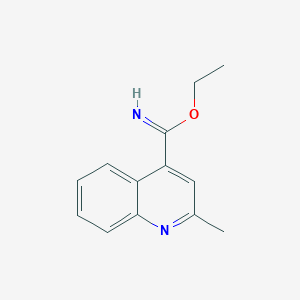
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
